Regioisomeric Differentiation and Chiral Center Presence
2-(1,3-Thiazolidin-2-yl)ethan-1-ol (CAS 143366-05-6) carries the ethanol substituent on the C2 carbon, which is a defined stereocenter in the solid state and in solution. The regioisomer 2-(1,3-thiazolidin-3-yl)ethanol (CAS 98896-97-0) carries the ethanol substituent on the N3 nitrogen and lacks a ring stereocenter entirely . The presence of a stereocenter in the target compound has been experimentally confirmed by X-ray crystallography on closely related 2-arylthiazolidines, where the C2 center adopts a well-defined envelope conformation [1]. This structural feature is absent in the 3-substituted isomer, which is constitutionally incapable of supporting enantioselective transformations at the ring.
| Evidence Dimension | Presence of ring stereocenter (C2) |
|---|---|
| Target Compound Data | 1 stereocenter at C2 (confirmed by single-crystal X-ray of 2-aryl analogs) |
| Comparator Or Baseline | 2-(1,3-Thiazolidin-3-yl)ethanol (CAS 98896-97-0): 0 ring stereocenters |
| Quantified Difference | Binary: chiral vs. achiral ring scaffold |
| Conditions | Structural inference from 2-arylthiazolidine X-ray structures; applicable to all 2-substituted thiazolidines |
Why This Matters
For medicinal chemistry and asymmetric catalysis programs requiring enantiopure intermediates, the 2-substituted compound is a mandatory procurement specification; the 3-substituted isomer cannot substitute.
- [1] M. B. Litvinchuk et al. X-ray structure of 5-substituted (1,3-thiazolidin-2-ylidene)ketones. Acta Crystallographica Section E, 2018, E74, 1664–1667. https://cdn.zhangqiaokeyan.com View Source
